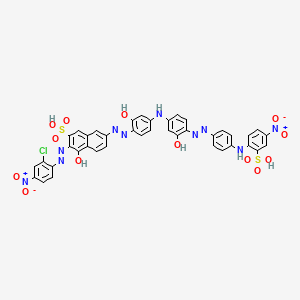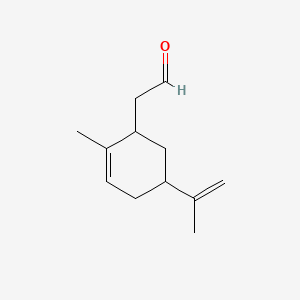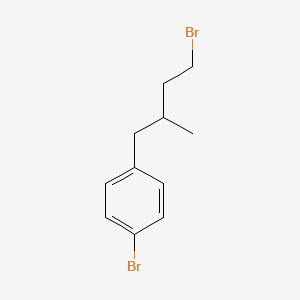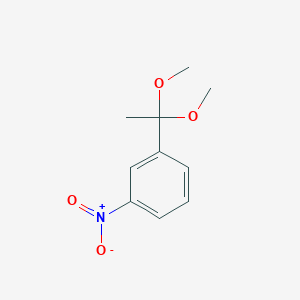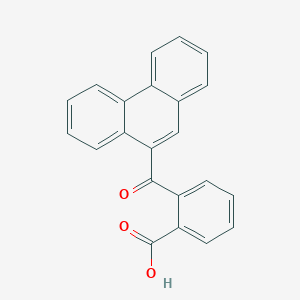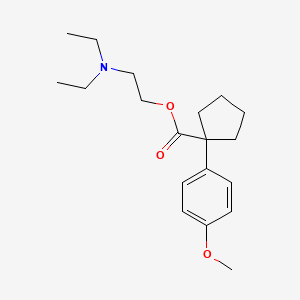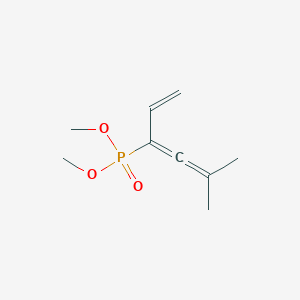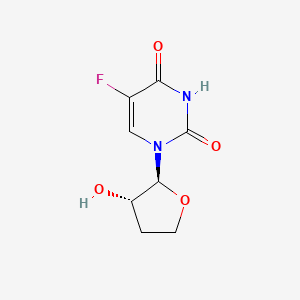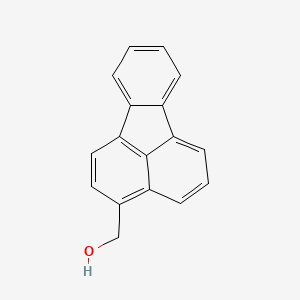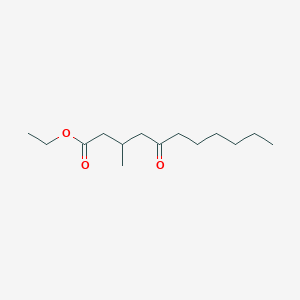
Ethyl 3-methyl-5-oxoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-oxoundecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxoundecanoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-methyl-5-oxoundecanoic acid under acidic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 3-methyl-5-oxoundecanoic acid.
Reduction: 3-methyl-5-hydroxyundecanol.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-methyl-5-oxoundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes .
Mécanisme D'action
The mechanism by which ethyl 3-methyl-5-oxoundecanoate exerts its effects involves its interaction with enzymes that hydrolyze esters. The ester bond is cleaved, releasing the corresponding alcohol and acid. This reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pineapple-like aroma .
Uniqueness
Ethyl 3-methyl-5-oxoundecanoate stands out due to its specific structure, which imparts unique chemical properties and reactivity. Its longer carbon chain and the presence of a methyl group at the third position make it distinct from simpler esters like ethyl acetate or methyl butyrate .
Propriétés
Numéro CAS |
66427-27-8 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
ethyl 3-methyl-5-oxoundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-6-7-8-9-13(15)10-12(3)11-14(16)17-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
LDYYTSAFICQNQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


